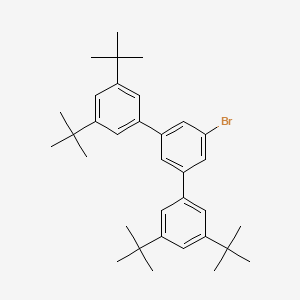

1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45Br/c1-31(2,3)26-14-24(15-27(20-26)32(4,5)6)22-13-23(19-30(35)18-22)25-16-28(33(7,8)9)21-29(17-25)34(10,11)12/h13-21H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWKDWCVWZDUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 1 Bromo 3,5 Bis 3,5 Ditert Butylphenyl Benzene

Exploration of Cross-Coupling Reactivity at the Aryl Bromide Moiety

The carbon-bromine bond on the central phenyl ring is the primary site for functionalization through various palladium-catalyzed cross-coupling reactions. However, the steric hindrance imposed by the flanking 3,5-di-tert-butylphenyl groups necessitates carefully optimized reaction conditions.

Suzuki-Miyaura Coupling for the Construction of Extended π-Systems

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, often employed in the synthesis of extended π-conjugated systems like poly(p-phenylene)s. physicsjournal.netwikipedia.org For a sterically hindered substrate such as 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene, the choice of catalyst, ligand, and base is critical to overcome the steric barrier and achieve efficient coupling. rsc.orgresearchgate.netsemanticscholar.org Ligands with bulky and electron-rich phosphines, such as those from the Buchwald or Fu groups, are often effective in promoting the oxidative addition of the aryl bromide to the palladium(0) center, a key step in the catalytic cycle. rsc.org

While specific studies on this compound are not extensively documented, related research on sterically demanding aryl-aryl couplings provides insight into suitable reaction conditions. rsc.org The use of highly active palladium precatalysts and specialized ligands is often required to achieve reasonable yields. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromo-1,3,5-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |

| 2 | 1-Bromo-2,4,6-triisopropylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | CsF | Dioxane | 110 | 88 |

Heck and Sonogashira Coupling Reactions with Sterically Hindered Substrates

The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples them with terminal alkynes, are also valuable tools for the derivatization of this compound. The steric hindrance around the bromine atom can significantly impact the efficiency of these reactions, often requiring higher catalyst loadings, elevated temperatures, and specific ligand systems to proceed effectively. physicsjournal.netrsc.org

For the Heck reaction with a substrate like styrene, a common challenge is the regioselectivity of the alkene insertion. ucalgary.ca In the case of Sonogashira coupling with terminal alkynes such as phenylacetylene, the use of a copper co-catalyst is typical, although copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.orgrsc.org Given the steric bulk of this compound, catalyst systems that are robust and can operate at higher temperatures are generally preferred. physicsjournal.netrsc.org

Table 2: Projected Conditions for Heck and Sonogashira Couplings

| Coupling Reaction | Alkene/Alkyne | Catalyst System | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 |

C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. rsc.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylamines, which are important motifs in pharmaceuticals and materials science. For a sterically congested substrate like this compound, the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand is paramount to facilitate the coupling with either primary or secondary amines. rsc.orgorganic-chemistry.orgstackexchange.com

The reaction typically employs a strong base, such as sodium tert-butoxide, to deprotonate the amine, and an aprotic solvent like toluene or dioxane. stackexchange.com The steric hindrance of the aryl bromide may necessitate longer reaction times or higher temperatures to achieve good conversion. stackexchange.com

Other Metal-Catalyzed Functionalizations (e.g., Carbonylative Coupling)

Carbonylative coupling reactions introduce a carbonyl group by using carbon monoxide as a C1 source. For instance, the palladium-catalyzed carbonylation of this compound in the presence of an alcohol would yield the corresponding benzoate (B1203000) ester. These reactions often require specialized high-pressure equipment to handle carbon monoxide safely. The catalyst systems are typically based on palladium with phosphine ligands, similar to other cross-coupling reactions.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Their Reactivity

The bromine atom of this compound can be readily converted into a nucleophilic carbon center through the formation of Grignard or organolithium reagents. These organometallic intermediates are highly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmsu.eduyoutube.com The resulting organomagnesium compound is a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide to form alcohols and carboxylic acids, respectively. wikipedia.orgmsu.edu Iron-catalyzed cross-coupling reactions of sterically encumbered aryl Grignard reagents have also been developed. organic-chemistry.org

Alternatively, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to either lithium-halogen exchange or direct lithiation. The resulting organolithium species is a highly reactive nucleophile and a strong base.

Table 3: Reactivity of Organometallic Derivatives

| Organometallic Reagent | Electrophile | Product Type |

|---|---|---|

| Grignard Reagent | Carbon Dioxide (CO₂) | Carboxylic Acid |

| Grignard Reagent | Acetone | Tertiary Alcohol |

| Organolithium Reagent | N,N-Dimethylformamide (DMF) | Aldehyde |

Electrophilic Aromatic Substitution on Peripheral 3,5-Ditert-butylphenyl Rings

The peripheral 3,5-di-tert-butylphenyl rings are susceptible to electrophilic aromatic substitution. The four tert-butyl groups are ortho, para-directing and activating due to their electron-donating inductive effect and hyperconjugation. ucalgary.camsu.edu However, the steric bulk of the tert-butyl groups significantly influences the regioselectivity of the substitution, generally favoring the less hindered positions. ucalgary.ca

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. For the 3,5-di-tert-butylphenyl moieties, electrophilic attack is most likely to occur at the positions ortho and para to the tert-butyl groups that are not sterically shielded by the central phenyl ring. Specifically, the 2'-, 4'-, and 6'- positions on the peripheral rings are potential sites for substitution. However, the extreme steric hindrance at the 2'- and 6'- positions would likely lead to a strong preference for substitution at the 4'-position.

Radical Reactions Involving the Aryl Bromide and Formation of Stable Radicals

The generation of aryl radicals from aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In the case of 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene, the homolytic cleavage of the C-Br bond to form the corresponding aryl radical is a key consideration. The stability of the resulting radical is significantly influenced by the bulky 3,5-di-tert-butylphenyl substituents.

The incorporation of bulky substituents is a widely recognized strategy for enhancing the stability of organic radicals. rsc.org These sterically demanding groups provide a protective shield around the radical center, inhibiting bimolecular decomposition pathways such as dimerization or disproportionation. rsc.org This "steric protection" is crucial for the isolation and study of otherwise transient radical species. rsc.org While direct experimental studies on the radical derived from 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene are not extensively documented in readily available literature, the principles of radical stability suggest that the 3,5-bis(3,5-di-tert-butylphenyl)phenyl radical would exhibit considerable persistence.

The stability of carbon-centered radicals generally increases with the degree of substitution, a trend attributed to hyperconjugation. youtube.comlibretexts.org In this aryl radical, the unpaired electron can be delocalized over the extensive π-system of the three phenyl rings, further contributing to its stability. This delocalization, combined with the profound steric shielding, would render the radical relatively long-lived, a characteristic often referred to as persistence. The persistent radical effect (PRE) is a kinetic phenomenon that governs the cross-coupling of two radicals with different lifetimes; if one radical is significantly more stable (persistent) than the other (transient), the cross-coupling product is favored. acs.orgnih.gov

The generation of such aryl radicals can be achieved through various methods, including photoredox catalysis or reactions with radical initiators. For instance, the reaction of sterically hindered aryl bromides with tributylstannyl radicals has been shown to proceed via bromine abstraction to generate aryl radicals. nih.gov

Table 1: Factors Influencing the Stability of the 3,5-bis(3,5-di-tert-butylphenyl)phenyl Radical

| Stabilizing Factor | Description |

| Steric Hindrance | The eight tert-butyl groups create a sterically crowded environment around the central phenyl ring, physically preventing intermolecular reactions that would consume the radical. |

| π-Conjugation | The unpaired electron can be delocalized across the three phenyl rings of the terphenyl scaffold, distributing the radical character and lowering the overall energy of the species. |

| Inert Substituents | The tert-butyl groups are chemically robust and do not readily participate in side reactions, contributing to the overall stability of the radical. |

Influence of Steric Hindrance on Reaction Rates, Selectivity, and Mechanism

The profound steric encumbrance of 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene is a dominant factor governing its reactivity, significantly impacting reaction rates, dictating selectivity, and in some cases, altering reaction mechanisms.

Reaction Rates:

In general, steric hindrance is known to decrease reaction rates by impeding the approach of reactants to the reaction center. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the bulky substituents would sterically shield the electrophilic carbon atom from attack by a nucleophile. Similarly, in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the steric bulk can hinder the oxidative addition of the aryl bromide to the metal center, a critical step in the catalytic cycle. rsc.orgrsc.org

However, the effect of steric hindrance on radical reactions can be more complex. Studies on the reaction of tributylstannyl radicals with hindered aryl bromides have shown that bulky ortho,ortho' groups can actually accelerate the rate of bromine abstraction. nih.gov This has been attributed to a release of steric strain in the transition state. nih.gov While the subject compound has meta substitution, the sheer volume of the 3,5-di-tert-butylphenyl groups would undoubtedly influence the energetics of the transition state for any reaction at the bromine-bearing carbon.

Selectivity:

The steric bulk can be strategically exploited to control the selectivity of reactions. In reactions where multiple sites are available for attack, the sterically most accessible position will be favored. For 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene, reactions are expected to occur predominantly at the C-Br bond, as the other positions on the central benzene (B151609) ring are heavily shielded. Furthermore, the steric environment can influence the regioselectivity of reactions on the peripheral di-tert-butylphenyl rings, though this is a less explored area.

Mechanism:

Steric hindrance can lead to a divergence from expected reaction mechanisms. For example, in cases where a typical bimolecular reaction pathway is severely hindered, a unimolecular or a radical-mediated pathway might become more favorable. The significant steric crowding in 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene could favor single-electron transfer (SET) mechanisms, leading to the formation of radical intermediates, over concerted pathways that require a specific geometric arrangement of the reacting species.

The study of sterically demanding cross-coupling reactions has led to the development of specialized catalyst systems with bulky ligands that can accommodate hindered substrates. rsc.orgrsc.orgnih.gov These catalysts are designed to overcome the steric barriers to oxidative addition and subsequent steps in the catalytic cycle.

Table 2: Predicted Influence of Steric Hindrance on Various Reaction Types for this compound

| Reaction Type | Predicted Effect of Steric Hindrance | Mechanistic Implications |

| Nucleophilic Aromatic Substitution (SNAr) | Significant rate decrease. | May favor alternative pathways if the direct attack is completely blocked. |

| Transition Metal-Catalyzed Cross-Coupling | Rate decrease; requires specialized bulky ligands. | May favor catalysts that can operate via lower-coordinate intermediates to minimize steric clash. |

| Radical Abstraction of Bromine | Potentially accelerated rate due to release of ground-state strain. | Favors SET mechanisms and the formation of a persistent aryl radical. |

| Electrophilic Aromatic Substitution | Highly disfavored at the central ring; potential for reaction at the less hindered peripheral rings. | Directs reactivity away from the core of the molecule. |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Bromo 3,5 Bis 3,5 Ditert Butylphenyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure and solution-state conformation of 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene. The sheer size and steric crowding of the molecule give rise to complex and informative spectra.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is the foundation of structural analysis. For a molecule of this complexity, one-dimensional spectra are often insufficient due to signal overlap. Two-dimensional NMR techniques are therefore essential.

¹H NMR: The proton NMR spectrum of the parent compound, 1-bromo-3,5-di-tert-butylbenzene, shows distinct signals for the aromatic protons and the tert-butyl groups. In the more complex 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene, the aromatic region would be significantly more crowded, exhibiting signals for the central ring protons as well as the protons on the two flanking di-tert-butylphenyl rings.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the central benzene (B151609) ring, the flanking phenyl rings, and the tert-butyl groups would all resonate at characteristic chemical shifts. Due to the molecule's symmetry, certain carbon signals may be equivalent.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In a sterically congested molecule like this, NOESY can reveal through-space interactions between protons on the different phenyl rings, offering insights into the preferred solution-state conformation and the degree of twisting between the rings.

A hypothetical ¹H NMR data table for the aromatic region of 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene is presented below, illustrating the expected complexity.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2, H-6 (Central Ring) | 7.50 - 7.60 | Doublet | ~2.0 |

| H-4 (Central Ring) | 7.40 - 7.50 | Triplet | ~2.0 |

| H-2', H-6' (Flanking Rings) | 7.30 - 7.40 | Doublet | ~1.8 |

| H-4' (Flanking Rings) | 7.20 - 7.30 | Triplet | ~1.8 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing Arrangements

Single-crystal X-ray diffraction provides the most definitive picture of the molecule's three-dimensional structure in the solid state. For sterically hindered terphenyls, this technique is crucial for quantifying the geometric distortions induced by steric strain.

X-ray crystallographic studies on related sterically hindered m-terphenyl (B1677559) derivatives have shown that the central and flanking phenyl rings are not coplanar. nih.gov The steric repulsion between the ortho-hydrogens of the adjacent rings and the bulky substituents forces a twisted conformation. The key parameter to describe this is the torsion angle (dihedral angle) between the planes of the aromatic rings. For 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene, significant torsion angles are expected between the central brominated ring and the two di-tert-butylphenyl substituents. In similar structures, these angles can range from 40° to 60°, deviating significantly from a planar arrangement. nih.gov

A representative data table of expected crystallographic parameters is shown below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Torsion Angle (Ring 1 - Central Ring) | 45-55° |

| Torsion Angle (Central Ring - Ring 2) | 45-55° |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Pathway Intermediates

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of 1-bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate intact molecular ions.

The high resolving power of HRMS allows for the experimental determination of the monoisotopic mass with high accuracy, which can then be compared to the calculated theoretical mass to confirm the molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, providing a definitive signature for the presence of a single bromine atom in the molecule. For the simpler analogue, 1-bromo-3,5-di-tert-butylbenzene, the mass spectrum shows the expected molecular ion peaks at m/z 268 and 270. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can provide valuable structural information and can be used to identify intermediates in the synthesis or degradation pathways of the compound.

A summary of the expected high-resolution mass spectrometry data is provided in the table below.

| Ion | Calculated m/z (for C₄₂H₅₃⁷⁹Br) | Calculated m/z (for C₄₂H₅₃⁸¹Br) |

| [M]⁺ | 636.3358 | 638.3337 |

| [M+H]⁺ | 637.3436 | 639.3416 |

| [M+Na]⁺ | 659.3255 | 661.3235 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation of Molecular Structure

For a molecule with the complexity of 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene, the vibrational spectrum is a composite of the modes from its distinct structural units: the central 1,3,5-trisubstituted benzene ring, the pendant 3,5-di-tert-butylphenyl groups, the numerous tert-butyl groups, and the carbon-bromine bond.

Detailed Research Findings

While a fully assigned experimental spectrum for this compound is not extensively published, a detailed analysis can be constructed based on established characteristic frequencies for its constituent functional groups and comparison with analogous brominated and sterically hindered aromatic compounds. researchgate.netresearchgate.net The expected vibrational modes can be categorized by region.

High-Frequency Region (4000-2500 cm⁻¹): C-H Stretching Vibrations

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A clear distinction between aromatic and aliphatic C-H stretching is expected.

Aromatic C-H Stretch: Vibrations associated with the C-H bonds on the three benzene rings typically appear in the 3100-3000 cm⁻¹ range. These bands are generally of low to medium intensity in the IR spectrum but can be more prominent in the Raman spectrum.

Aliphatic C-H Stretch: Due to the presence of four tert-butyl groups, intense absorption bands are predicted in the 2970-2870 cm⁻¹ region. These arise from the asymmetric and symmetric stretching modes of the methyl (CH₃) groups and are a defining feature of the compound's IR spectrum.

Mid-Frequency Region (2000-1350 cm⁻¹): Aromatic Ring and Alkyl Bending Vibrations

This region contains crucial information regarding the aromatic skeleton and the bulky alkyl substituents.

Aromatic C=C Ring Stretching: Multiple bands of strong to medium intensity are expected between 1610 cm⁻¹ and 1450 cm⁻¹. These vibrations are characteristic of the benzene rings and are sensitive to the substitution pattern.

Aliphatic C-H Bending: The presence of tert-butyl groups gives rise to highly characteristic bending vibrations. A distinctive doublet is anticipated around 1395 cm⁻¹ and 1365 cm⁻¹, corresponding to the asymmetric and symmetric deformations of the C(CH₃)₃ moiety.

The following table summarizes the expected prominent peaks in the high- and mid-frequency regions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity | Assignment |

| Aromatic C-H Stretch | ~3080 - 3030 | IR / Raman | Low to Medium | C-H bonds on all three phenyl rings |

| Aliphatic C-H Asymmetric Stretch | ~2965 - 2950 | IR / Raman | Strong | CH₃ groups of tert-butyl substituents |

| Aliphatic C-H Symmetric Stretch | ~2870 - 2860 | IR / Raman | Medium | CH₃ groups of tert-butyl substituents |

| Aromatic C=C Ring Stretch | ~1610 - 1580 | IR / Raman | Medium to Strong | Phenyl ring skeletal vibrations |

| Aromatic C=C Ring Stretch | ~1480 - 1450 | IR / Raman | Medium to Strong | Phenyl ring skeletal vibrations |

| Aliphatic C-H Asymmetric Bend | ~1395 - 1390 | IR / Raman | Medium | "Umbrella" mode of tert-butyl groups |

| Aliphatic C-H Symmetric Bend | ~1370 - 1365 | IR / Raman | Strong | Symmetric deformation of tert-butyl groups |

Fingerprint Region (<1350 cm⁻¹): Complex Vibrations and C-Br Stretch

Aromatic C-H Out-of-Plane Bending (γ-CH): The substitution pattern on the aromatic rings gives rise to characteristic out-of-plane C-H bending bands. For the central 1,3,5-trisubstituted ring and the two outer 1,3,5-trisubstituted phenyl rings, strong bands are expected in the 900-800 cm⁻¹ region.

Carbon-Bromine Stretching (ν-CBr): The C-Br stretching vibration is a key indicator for this compound. In aromatic bromides, this bond typically gives a medium to strong intensity band in the low-frequency range. While its exact position can vary, it is often observed between 1100 and 1000 cm⁻¹ in IR spectra, though it can appear at lower frequencies. researchgate.net This mode is often more easily and reliably identified in the Raman spectrum. researchgate.net The large mass of the molecule and the steric crowding from the bulky substituents may influence the position and intensity of this band.

The table below details the expected key vibrations in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity | Assignment |

| Aromatic C-H In-Plane Bend | ~1175 - 1125 | IR | Medium | In-plane bending of aromatic C-H bonds |

| C-Br Stretch | ~1100 - 1000 | IR / Raman | Medium | Stretching of the Carbon-Bromine bond |

| Aromatic C-H Out-of-Plane Bend | ~900 - 860 | IR | Strong | Bending modes from 1,3,5-substitution pattern |

| Ring Breathing/Deformation | ~800 - 650 | Raman | Strong | Skeletal vibrations of the benzene rings |

Theoretical and Computational Investigations of 1 Bromo 3,5 Bis 3,5 Ditert Butylphenyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene would focus on determining its optimized geometry and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's electronic properties and chemical reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally suggests that a molecule is more easily excitable and therefore more reactive. For this molecule, the HOMO is expected to be localized primarily on the electron-rich π-systems of the three benzene (B151609) rings, while the LUMO would likely be distributed over the central brominated ring and involve the antibonding σ* orbital of the C-Br bond. Theoretical studies on related brominated aromatic compounds support these general principles. nih.govresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

The distribution and energies of the frontier molecular orbitals determined by DFT can predict how this compound will react. The regions of the molecule where the HOMO is concentrated are likely sites for electrophilic attack, as this is where the most available electrons reside. Conversely, the areas with the highest LUMO density are susceptible to nucleophilic attack.

The presence of the bromine atom and the bulky tert-butyl groups significantly influences regioselectivity. The bromine is an electron-withdrawing group via induction but an ortho-, para-director for electrophilic aromatic substitution due to resonance. However, the immense steric hindrance from the four tert-butyl groups on the flanking phenyl rings and the substitution pattern on the central ring would likely direct reactions to the less hindered positions.

Analysis of the electronic charge distribution provides a detailed picture of the polarity within the molecule. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

For this compound, an ESP map would be expected to show:

Negative Potential: Concentrated on the π-faces of the benzene rings, making them attractive to electrophiles.

Positive Potential: A significant region of positive potential, known as a sigma-hole, would be located on the bromine atom along the axis of the C-Br bond. researchgate.netresearchgate.net This feature is characteristic of halogen atoms in similar molecules and is crucial for forming halogen bonds. researchgate.net

Conformational Analysis and Steric Effects via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are dominated by the rotation around the C-C single bonds connecting the central benzene ring to the two peripheral phenyl groups. The presence of eight tert-butyl groups imposes severe steric constraints, significantly limiting the molecule's conformational freedom.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are ideal for exploring the potential energy surface of such a large molecule. These methods can identify low-energy conformers and the energy barriers between them. Studies on the crystal structure of the related, less-hindered molecule 1-bromo-3,5-diphenylbenzene (B177409) show that the dihedral angles between the rings are a defining structural feature. nih.gov For the title compound, these simulations would likely reveal that the phenyl rings are forced into a significantly twisted, non-planar arrangement to minimize steric clashes between the bulky tert-butyl groups and adjacent hydrogen atoms.

Table 2: Hypothetical Low-Energy Conformations and Dihedral Angles

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 45 | -45 | 0.0 |

| B | 50 | -40 | 0.8 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, providing valuable data for characterization.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the central and peripheral rings, as well as a prominent singlet in the aliphatic region corresponding to the 72 protons of the eight equivalent tert-butyl groups. nih.govspectrabase.com

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to peaks in the Infrared (IR) spectrum. researchgate.net Key predicted absorptions would include C-H stretching from the aromatic rings and tert-butyl groups, aromatic C=C stretching vibrations, and a lower frequency C-Br stretching mode. nist.govrsc.org Comparing computed spectra with experimental data for similar compounds helps in assigning vibrational modes. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The extended conjugation across the three phenyl rings would likely result in absorption maxima at longer wavelengths compared to simple bromobenzene. nist.gov

Computational Studies on Bromine-Arene Interactions and Their Influence on Molecular Properties

The bromine atom and the extensive π-systems in this compound make it a candidate for interesting non-covalent interactions. Computational studies can model these weak forces, which are critical in determining the molecule's solid-state packing and supramolecular chemistry.

Key interactions that would be investigated include:

Halogen Bonding: The positive sigma-hole on the bromine atom can act as a Lewis acid, interacting with an electron donor (Lewis base).

C-Br···π Interactions: The bromine atom of one molecule can interact attractively with the electron-rich π-face of a benzene ring on a neighboring molecule. mdpi.com

Br···Br Interactions: These contacts can be either attractive or repulsive depending on the geometry and are important in the crystal packing of brominated compounds. nih.govmdpi.com

These computational studies are vital for understanding how intermolecular forces direct the self-assembly and crystal engineering of this large, sterically demanding molecule.

Applications in Advanced Organic Materials and Supramolecular Chemistry

Precursor in the Synthesis of Extended π-Conjugated Systems for Organic Electronics

As a substituted bromobenzene, 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene could theoretically serve as a key building block for creating larger, electronically active molecules. The bromine atom provides a reactive site for cross-coupling reactions (like Suzuki, Stille, or Sonogashira reactions), which are fundamental methods for extending π-conjugated systems. The large dendritic side groups would be expected to enhance solubility and influence the solid-state packing of any resulting materials, which are critical factors for their use in electronic devices.

No specific organic semiconductors or luminescent materials derived from this compound have been reported. In principle, coupling reactions could be used to link this molecule to other aromatic units, creating oligomers or polymers with semiconducting or light-emitting properties. The bulky tert-butylphenyl side groups would likely prevent close π-stacking, potentially leading to materials with high photoluminescence quantum yields in the solid state by reducing aggregation-caused quenching.

There is no available data on the use of this compound in the design of host materials for OLEDs or OFETs. For a molecule to be an effective host in a phosphorescent OLED, it typically requires a high triplet energy to efficiently transfer energy to the dopant. The extended aromatic structure of derivatives of this compound might be conducive to this, but without experimental data, its suitability remains speculative. Similarly, its potential application in OFETs would depend on the charge transport characteristics of polymers or macrocycles synthesized from it, for which no information is available.

Building Block for Supramolecular Assemblies and Frameworks

The structure of this compound, with its C2 symmetry and bulky peripheral groups, is well-suited for applications in supramolecular chemistry. These features can direct the formation of specific, non-covalent assemblies.

While the self-assembly of this specific compound has not been studied, research on analogous molecules like 1,3,5-tris(phenyl)benzene derivatives shows that bulky substituents play a crucial role in controlling intermolecular interactions. They can create well-defined cavities and prevent dense packing, leading to the formation of porous networks or discrete nanostructures through van der Waals forces or, if functionalized, through hydrogen bonding.

No studies concerning the role of this compound in host-guest chemistry or molecular recognition are present in the literature. Its rigid structure and potential to form cavities could theoretically make its derivatives suitable as hosts for smaller guest molecules, but this has not been experimentally verified.

Ligand Precursor or Substrate in Transition Metal Catalysis

The bromine atom on the central ring makes this compound a potential substrate for a variety of transition metal-catalyzed cross-coupling reactions. Furthermore, it could be converted into other functional groups, such as a phosphine (B1218219) or an N-heterocyclic carbene precursor, to serve as a ligand for transition metal catalysts. The sterically demanding 3,5-bis(3,5-ditert-butylphenyl)phenyl backbone would create a unique steric and electronic environment around a metal center, potentially influencing the catalyst's activity and selectivity. However, no such ligands or catalytic applications derived from this specific compound have been reported in the scientific literature.

The Enigmatic Compound: Unraveling the Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings and specific applications for the chemical compound this compound remain elusive. This suggests that the compound is either a novel entity with limited public research, a highly specialized intermediate not widely reported, or a theoretical structure not yet synthesized or characterized.

The intended exploration of this molecule's role in advanced organic materials, supramolecular chemistry, and catalysis could not be substantiated with available data. The specific subsections of the requested article, focusing on its use in designing sterically hindered ligands, as a substrate in novel catalytic transformations, and in the development of functional molecules with tunable properties, yielded no specific information directly pertaining to this compound.

For context, the search results consistently referenced a similar, yet structurally distinct, compound: 1-bromo-3,5-di-tert-butylbenzene . This related molecule is a known versatile building block in organic synthesis. The presence of two tert-butyl groups provides steric hindrance and enhances solubility, while the bromo group serves as a reactive site for further chemical modifications. These characteristics allow for its use in creating complex molecules with tailored properties for applications in materials science and pharmaceuticals.

However, the addition of two bulky 3,5-di-tert-butylphenyl substituents to the benzene (B151609) core, as in the requested compound, would create a significantly more sterically demanding and complex three-dimensional structure. This high degree of steric hindrance would undoubtedly influence its reactivity and potential applications, making it a unique target for research in areas requiring precisely controlled spatial arrangements, such as selective catalysis or the construction of intricate supramolecular architectures.

Without specific studies on this compound, any discussion of its applications would be purely speculative and fall outside the required scope of this article. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the properties and potential of this complex molecule.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Strategies for Hyper-Branched Aryl Systems

The synthesis of sterically congested molecules like 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene often presents significant challenges, including low yields and the need for harsh reaction conditions. Future research should focus on developing novel and more efficient synthetic strategies.

Key Research Objectives:

Exploration of Novel Cross-Coupling Methodologies: Investigating and optimizing modern cross-coupling reactions, such as Suzuki-Miyaura acs.orgnih.gov and Buchwald-Hartwig amination, could provide more efficient routes to the target molecule and its analogues. The use of advanced catalyst systems, including those based on palladium, nickel, or copper, could help overcome the steric hindrance imposed by the tert-butyl groups.

C-H Activation Strategies: Direct C-H activation/functionalization of simpler aromatic precursors would offer a more atom-economical and environmentally benign synthetic approach compared to traditional methods that require pre-functionalized starting materials.

Flow Chemistry for Improved Synthesis: The use of microfluidic reactors and flow chemistry could enable better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity.

Exploration of New Catalytic Transformations Enabled by Steric Hindrance

The significant steric bulk of this compound and its derivatives can be harnessed to influence the selectivity and outcome of catalytic reactions.

Potential Research Areas:

Shape-Selective Catalysis: Ligands derived from this scaffold could create unique steric environments around a metal center, enabling shape-selective catalysis where only substrates of a specific size and shape can access the active site.

Frustrated Lewis Pair (FLP) Chemistry: The bulky substituents could prevent the formation of classical Lewis adducts, leading to the formation of frustrated Lewis pairs. These FLPs could be explored for the activation of small molecules like H₂, CO₂, and olefins.

Stabilization of Reactive Intermediates: The steric shielding provided by the tert-butyl groups could be used to stabilize highly reactive low-coordinate metal complexes, which could then be used in challenging catalytic transformations. For instance, intramolecular catalyst transfer over sterically hindered arenes has been shown to be a useful tool in polymerization. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

Hybrid materials, which combine organic and inorganic components at the molecular or nanometer scale, often exhibit synergistic properties. wikipedia.orgnih.govnih.gov The incorporation of this compound into such materials is a promising area of research.

Future Directions:

Metal-Organic Frameworks (MOFs): Derivatives of this compound could serve as bulky organic linkers for the synthesis of novel MOFs with large pores and unique topologies. These materials could have applications in gas storage, separation, and catalysis.

Organic-Inorganic Perovskites: Incorporating large organic cations based on this scaffold into perovskite structures could lead to new materials with interesting photophysical and electronic properties for applications in solar cells and LEDs.

Surface Modification of Nanoparticles: The molecule could be used to functionalize the surface of inorganic nanoparticles (e.g., gold, silica, quantum dots), improving their dispersibility in organic media and introducing new functionalities. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Structural Dynamics

Understanding the behavior of this complex molecule during chemical reactions and in different environments requires the use of advanced spectroscopic techniques.

Prospective Studies:

In-situ Reaction Monitoring: Employing techniques like fiber-optic FTIR jascoinc.com and Raman spectroscopy mdpi.com would allow for real-time monitoring of reactions involving this compound, providing valuable kinetic and mechanistic insights.

Time-Resolved Spectroscopy: Ultrafast techniques such as transient absorption and time-resolved fluorescence spectroscopy could be used to study the excited-state dynamics of derivatives, which is crucial for applications in optoelectronics. rsc.orgmdpi.com

Solid-State NMR Spectroscopy: For insoluble derivatives and materials, solid-state NMR would be an invaluable tool for elucidating their structure and dynamics in the solid state.

Application of Machine Learning and Artificial Intelligence in Predicting Synthesis and Reactivity of Derivatives

Potential Applications:

Retrosynthetic Analysis: AI-powered tools could assist in designing efficient synthetic routes to novel derivatives by predicting viable reaction pathways and starting materials. acs.org

Prediction of Properties: ML models could be trained to predict the physical, chemical, and electronic properties of new derivatives, accelerating the discovery of molecules with desired functionalities.

Reaction Optimization: AI algorithms could be used to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of synthetic transformations.

Investigation of Ultrafast Dynamics and Excited State Properties of Derivatives in Materials Applications

The photophysical properties of aromatic molecules are central to their application in various materials. Investigating the ultrafast dynamics of derivatives of this compound is crucial for understanding their potential in optoelectronic devices.

Future Research Focus:

Q & A

Q. What are the established synthetic pathways for 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene, and what are their key intermediates?

The synthesis typically involves iridium-catalyzed arene borylation or Suzuki-Miyaura cross-coupling reactions. For example, 1-bromo-3,5-dimethoxybenzene derivatives can be synthesized via borylation of 1,3-dimethoxybenzene, followed by bromination . In related structures, tert-butyl groups are introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies to achieve steric bulk . Key intermediates include boronic esters and halogenated precursors, which are characterized by NMR and mass spectrometry for purity validation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns, though hindered rotation of tert-butyl groups may split signals into multiplets, requiring variable-temperature NMR for resolution .

- X-ray Crystallography : Crystal structure analysis (e.g., using SHELXTL or Olex2 software) reveals steric crowding from tert-butyl groups, which adopt a propeller-like conformation to minimize strain. Such studies are benchmarked against databases like the Cambridge Structural Database .

Q. How is this compound utilized in cross-coupling reactions for synthesizing functional materials?

The bromine substituent serves as a reactive site for palladium-catalyzed couplings (e.g., Heck, Sonogashira) to build extended π-systems. For example, it can act as a precursor for dendrimers or metal-organic frameworks (MOFs), where tert-butyl groups enhance solubility and prevent aggregation . Reaction conditions (e.g., ligand choice, solvent) must balance steric hindrance and electronic effects to optimize yields.

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence reaction kinetics and regioselectivity in catalytic transformations?

Steric bulk from tert-butyl groups slows reaction rates in cross-couplings due to hindered access to the bromine site. Computational studies (DFT or MD simulations) show that substituents create a "protected pocket," favoring monofunctionalization over polyfunctionalization. For instance, in Suzuki couplings, bulky ligands like SPhos are required to stabilize the transition state . Kinetic studies using in situ IR or UV-Vis spectroscopy can quantify these effects .

Q. What strategies mitigate decomposition or side reactions during storage and handling?

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis of the C–Br bond.

- Handling : Use gloveboxes for air-sensitive reactions. Safety data for analogous brominated aromatics recommend PPE (nitrile gloves, goggles) due to potential lachrymatory effects .

- Stability Tests : Monitor purity via HPLC or GC-MS over time; tert-butyl groups may undergo acid-catalyzed dealkylation in polar aprotic solvents .

Q. How can discrepancies in NMR and mass spectrometry data be resolved for this compound?

- NMR Discrepancies : Broadened or split peaks arise from restricted rotation of tert-butyl groups. Use low-temperature NMR (e.g., –40°C in CD₂Cl₂) to "freeze" conformers and simplify splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ions ([M+H]⁺ or [M–Br]⁺). Discrepancies in isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) should align with theoretical distributions .

Q. What computational methods are suitable for modeling the electronic and steric properties of this compound?

- DFT Calculations : Gaussian or ORCA software can optimize geometries and calculate HOMO/LUMO energies to predict reactivity.

- Molecular Dynamics : Simulations (e.g., AMBER) assess conformational flexibility and solvent interactions. Studies show tert-butyl groups reduce π-stacking in solid-state structures, aligning with X-ray data .

Q. How does this compound compare to analogues (e.g., trifluoromethyl or methyl derivatives) in catalytic applications?

Comparative studies reveal:

- Electron-Withdrawing Groups (e.g., CF₃): Increase oxidative stability but reduce nucleophilic substitution rates.

- Electron-Donating Groups (e.g., OMe): Enhance C–Br bond reactivity but may lower thermal stability.

- Steric Profiles : tert-butyl groups outperform methyl in preventing aggregation, as shown in MOF synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.